molecular formula C7H13NO2 B13122791 Methyl2-(tetrahydrofuran-3-yl)acetimidate

Methyl2-(tetrahydrofuran-3-yl)acetimidate

Katalognummer: B13122791
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: OULUITAUHPBKQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(tetrahydrofuran-3-yl)acetimidate is a chemical compound used in various scientific research applications. It is known for its complex structure and high perplexity, making it a valuable tool in different studies

Vorbereitungsmethoden

The synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be achieved through several synthetic routes. One common method involves the functionalization of tetrahydrofuran derivatives. For instance, a three-step strategy includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and hydrogenation-cyclization of the condensation intermediate to generate alkylated tetrahydrofuran . This method highlights the versatility and efficiency of synthesizing functionalized tetrahydrofuran derivatives.

Analyse Chemischer Reaktionen

Methyl 2-(tetrahydrofuran-3-yl)acetimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organometallic reagents, such as alkylmagnesium reagents, which are often employed in carbon-carbon bond-forming reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve the formation of functionalized tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(tetrahydrofuran-3-yl)acetimidate has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of complex moleculesThe compound’s unique structure and reactivity make it a valuable tool for studying various biochemical pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of Methyl 2-(tetrahydrofuran-3-yl)acetimidate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of functionalized derivatives. These derivatives can then interact with biological molecules, influencing different biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be compared with other similar compounds, such as 2-methyltetrahydrofuran-3-one and other tetrahydrofuran derivatives. These compounds share similar structural features and reactivity, but Methyl 2-(tetrahydrofuran-3-yl)acetimidate is unique due to its specific functional groups and synthetic versatility . This uniqueness makes it a valuable tool in various scientific research applications.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

methyl 2-(oxolan-3-yl)ethanimidate

InChI

InChI=1S/C7H13NO2/c1-9-7(8)4-6-2-3-10-5-6/h6,8H,2-5H2,1H3

InChI-Schlüssel

OULUITAUHPBKQV-UHFFFAOYSA-N

Kanonische SMILES

COC(=N)CC1CCOC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.